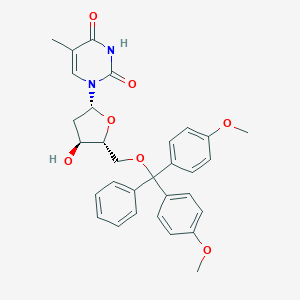

5'-O-DMT-dT

Description

Historical Context and Evolution of Protecting Groups in Nucleoside Chemistry

The journey to modern oligonucleotide synthesis was a multi-decade endeavor marked by the incremental development of more efficient and reliable chemical strategies. A central challenge in this field has always been the selective formation of phosphodiester bonds between specific hydroxyl groups of the sugar moieties while preventing unwanted side reactions at other reactive sites on the nucleoside. This necessity drove the innovation and application of protecting groups. wikipedia.orgumich.edu

Early attempts at oligonucleotide synthesis, dating back to the 1950s, were conducted in solution and were often slow and produced low yields. biosearchtech.comtrilinkbiotech.com Methods like the H-phosphonate and phosphodiester approaches, pioneered by researchers such as Alexander Todd and H. Gobind Khorana, laid the groundwork for the field. wikipedia.orgbiosearchtech.com The phosphodiester method, for instance, suffered from the formation of branched oligonucleotides due to the reactivity of the phosphate (B84403) group itself. trilinkbiotech.com These initial methods highlighted the critical need for temporary "masks" or protecting groups to shield reactive functionalities, such as the hydroxyl groups on the sugar and the exocyclic amino groups on the bases, that were not intended to react in a given step. umich.edujournalirjpac.com The primary 5'-hydroxyl group, being the most reactive hydroxyl, required a robust and selectively removable protecting group to control the direction of chain growth. umich.edu

The trityl (triphenylmethyl, Tr) group emerged as a valuable protecting group for primary alcohols due to its steric bulk, which favors reaction with the less hindered 5'-hydroxyl group of a nucleoside. total-synthesis.comresearchgate.net Trityl ethers offered the advantage of being removable under acidic conditions. total-synthesis.com This acid-lability was a key feature, allowing for deprotection without disturbing other, more stable protecting groups used elsewhere in the molecule, a concept known as orthogonal protection. wikipedia.org The monomethoxytrityl (MMT) group was an early variation used in phosphotriester synthesis. wikipedia.org

The introduction of the 4,4'-dimethoxytrityl (DMT) group by H. Gobind Khorana was a significant advancement. biosearchtech.com The addition of two methoxy (B1213986) groups to the trityl structure increases the stability of the trityl cation that is formed upon acidic cleavage. wikipedia.orgvaia.com This increased stability makes the DMT group more labile to acid than the parent trityl or monomethoxytrityl groups, allowing for its removal under milder acidic conditions. wikipedia.orgoup.com This is a crucial advantage as it minimizes the risk of side reactions, such as depurination (the cleavage of the bond between the purine (B94841) base and the sugar), which can occur under harsher acidic treatments. oup.combiosearchtech.com The DMT group's high selectivity for the 5'-hydroxyl group, its stability to the basic conditions used for removing other protecting groups, and its facile, quantitative removal under mild acid made it the protecting group of choice for the 5'-hydroxyl in modern oligonucleotide synthesis. umich.edunih.gov

Role of 5'-O-(4,4'-Dimethoxytrityl)thymidine as a Protected Nucleoside Building Block

5'-O-(4,4'-Dimethoxytrityl)thymidine is a quintessential example of a protected nucleoside ready for use in oligonucleotide synthesis. With its 5'-hydroxyl group blocked by the DMT group, the 3'-hydroxyl is left available for subsequent chemical modification, typically to create a phosphoramidite (B1245037). broadpharm.com This phosphoramidite is the actual monomeric unit that is added to the growing oligonucleotide chain.

The advent of solid-phase synthesis, developed by Bruce Merrifield, revolutionized the production of peptides and, subsequently, oligonucleotides. atdbio.com In this method, the first nucleoside is attached to a solid support, such as controlled pore glass (CPG), through its 3'-hydroxyl group. numberanalytics.comdanaher.com The oligonucleotide chain is then elongated in the 3' to 5' direction by sequentially adding phosphoramidite monomers. wikipedia.orgsigmaaldrich.com

The synthesis cycle consists of four main steps:

Detritylation: The cycle begins with the removal of the 5'-DMT group from the support-bound nucleoside using a weak acid like trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent. atdbio.comsigmaaldrich.com This exposes the 5'-hydroxyl group for the next reaction. The cleaved DMT cation has a characteristic orange color, and its absorbance can be measured to monitor the efficiency of each coupling step. atdbio.comsigmaaldrich.com

Coupling: The next nucleoside, as a 5'-DMT-protected phosphoramidite, is activated and reacts with the free 5'-hydroxyl group of the support-bound nucleoside. numberanalytics.comsigmaaldrich.com

Capping: To prevent unreacted 5'-hydroxyl groups from participating in subsequent cycles, which would lead to the formation of shorter "failure" sequences, they are permanently blocked or "capped" using reagents like acetic anhydride (B1165640). atdbio.comsigmaaldrich.com

Oxidation: The newly formed phosphite (B83602) triester linkage is unstable and is oxidized to a more stable phosphate triester linkage. atdbio.comsigmaaldrich.com

This cycle is repeated until the desired oligonucleotide sequence is assembled. The use of 5'-O-(4,4'-Dimethoxytrityl)thymidine and its corresponding phosphoramidite is central to this process, ensuring that chain elongation occurs in a controlled and stepwise manner. biosearchtech.combiotage.com

While the DMT group is the most widely used for 5'-hydroxyl protection in standard oligonucleotide synthesis, other protecting groups have been developed for specific applications. nih.govresearchgate.net

| Protecting Group | Cleavage Condition | Key Features & Applications |

| Trityl (Tr) | Acidic | The parent trityl group; less acid-labile than DMT. total-synthesis.com |

| Monomethoxytrityl (MMT) | Acidic | More acid-labile than Tr, but less so than DMT. wikipedia.orgnih.gov |

| Pixyl (9-phenylxanthen-9-yl) | More acid-labile than DMT | Used when even milder deprotection conditions are required to avoid degradation of sensitive modified nucleosides. researchgate.netcore.ac.uk |

| Levulinoyl (Lev) | Hydrazine | Base-labile; used in orthogonal protection schemes where acid-labile groups must be preserved. acs.org |

| tert-Butyldimethylsilyl (TBDMS) | Fluoride ion | Commonly used for the protection of the 2'-hydroxyl group in RNA synthesis. nih.gov |

Scope and Significance of Academic Research on 5'-O-(4,4'-Dimethoxytrityl)thymidine

The scientific community has extensively researched 5'-O-(4,4'-Dimethoxytrityl)thymidine, focusing on its synthesis, reactivity, and application in various biotechnological processes. This research has been fundamental to the development of automated solid-phase oligonucleotide synthesis, a technology that has revolutionized molecular biology. sigmaaldrich.combiotage.co.jp

The synthesis of 5'-O-(4,4'-Dimethoxytrityl)thymidine involves the selective reaction of 4,4'-dimethoxytrityl chloride (DMT-Cl) with the 5'-hydroxyl group of thymidine (B127349). tubitak.gov.tr The steric bulk of the DMT group favors its attachment to the more accessible primary 5'-hydroxyl over the secondary 3'-hydroxyl group. researchgate.net

The reactivity of DMT-dT is centered around the acid-labile nature of the DMT protecting group. biosearchtech.com In the presence of a mild acid, such as trichloroacetic acid (TCA) in dichloromethane, the DMT group is cleaved, liberating a free 5'-hydroxyl group ready for the next coupling reaction in oligonucleotide synthesis. biotage.co.jpatdbio.com This deprotection step is often accompanied by the formation of a bright orange-colored DMT cation, which can be quantified to monitor the efficiency of each coupling cycle. wikipedia.orgbiotage.co.jpatdbio.com

The 3'-hydroxyl group of DMT-dT is typically derivatized to create a phosphoramidite. broadpharm.combiomers.net This reactive phosphorus-containing group enables the efficient formation of a phosphite triester linkage with the 5'-hydroxyl of the growing oligonucleotide chain. sigmaaldrich.com Subsequent oxidation of the phosphite triester to a more stable phosphate triester completes the internucleotide bond formation. sigmaaldrich.comdanaher.com

Key Steps in Phosphoramidite-based Oligonucleotide Synthesis:

| Step | Description | Reagents |

| Detritylation | Removal of the 5'-DMT protecting group from the support-bound nucleoside. | Trichloroacetic acid (TCA) in dichloromethane. atdbio.com |

| Coupling | Reaction of the free 5'-hydroxyl group with an incoming nucleoside phosphoramidite. | Nucleoside phosphoramidite and an activator like tetrazole. atdbio.com |

| Capping | Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants. | Acetic anhydride and N-methylimidazole. atdbio.com |

| Oxidation | Conversion of the unstable phosphite triester linkage to a stable phosphate triester. | Iodine in a mixture of THF, pyridine (B92270), and water. atdbio.com |

The development of 5'-O-(4,4'-Dimethoxytrityl)thymidine and the corresponding phosphoramidite chemistry has been a cornerstone of advanced nucleic acid research. It has enabled the routine and automated synthesis of custom DNA and RNA oligonucleotides with defined sequences. sigmaaldrich.comchemimpex.com

These synthetic oligonucleotides are indispensable tools in a vast array of molecular biology techniques, including:

Polymerase Chain Reaction (PCR): Synthetic oligonucleotides serve as primers for the amplification of specific DNA sequences. chemimpex.com

DNA Sequencing: Oligonucleotides are used as primers and probes in various sequencing methodologies. chemimpex.com

Gene Synthesis: The assembly of longer synthetic genes is achieved by ligating shorter, chemically synthesized oligonucleotides. nih.gov

CRISPR Gene Editing: Synthetic guide RNAs, which direct the Cas9 enzyme to a specific genomic location, are produced using this chemistry. chemimpex.com

Antisense Technology and RNA Interference (RNAi): Synthetic oligonucleotides are designed to bind to specific messenger RNA (mRNA) molecules, modulating gene expression. chemimpex.com

Diagnostics: Oligonucleotide probes are used in various diagnostic assays to detect specific DNA or RNA sequences associated with diseases. chemimpex.com

Furthermore, the principles of using DMT-protected nucleosides have been extended to the synthesis of modified oligonucleotides with altered backbones, bases, or sugars for therapeutic and research purposes. caymanchem.comnih.gov For instance, the synthesis of oligonucleotides with thiol tethers for cross-linking to proteins or other nucleic acids has been demonstrated. nih.gov

Properties of 5'-O-(4,4'-Dimethoxytrityl)thymidine:

| Property | Value |

| Molecular Formula | C31H32N2O7 chemimpex.comsigmaaldrich.com |

| Molecular Weight | 544.61 g/mol chemimpex.com |

| Appearance | White to light yellow powder chemimpex.com |

| Melting Point | 114-116 °C sigmaaldrich.comsigmaaldrich.com |

| Storage Temperature | 2-8 °C sigmaaldrich.comsigmaaldrich.com |

| CAS Number | 40615-39-2 chemimpex.comsigmaaldrich.com |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H32N2O7/c1-20-18-33(30(36)32-29(20)35)28-17-26(34)27(40-28)19-39-31(21-7-5-4-6-8-21,22-9-13-24(37-2)14-10-22)23-11-15-25(38-3)16-12-23/h4-16,18,26-28,34H,17,19H2,1-3H3,(H,32,35,36)/t26-,27+,28+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBTJZUKVKGZHAD-UPRLRBBYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H32N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1074961 | |

| Record name | Thymidine, 5'-O-[bis(4-methoxyphenyl)phenylmethyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1074961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

544.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Powder; [Alfa Aesar MSDS] | |

| Record name | 5'-O-Dimethyltritylthymidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19820 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

40615-39-2 | |

| Record name | 5′-O-(4,4′-Dimethoxytrityl)thymidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40615-39-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5'-O-Dimethyltritylthymidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040615392 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thymidine, 5'-O-[bis(4-methoxyphenyl)phenylmethyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thymidine, 5'-O-[bis(4-methoxyphenyl)phenylmethyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1074961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5'-O-(p,p'-dimethoxytrityl)thymidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.986 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 5 O 4,4 Dimethoxytrityl Thymidine and Its Derivatives

Chemical Synthesis of 5'-O-(4,4'-Dimethoxytrityl)thymidine

The cornerstone of synthesizing 5'-O-(4,4'-Dimethoxytrityl)thymidine is the tritylation reaction, which introduces the 4,4'-dimethoxytrityl (DMT) protecting group to the 5'-hydroxyl of thymidine (B127349). umich.edu This process is fundamental to the automated solid-phase synthesis of oligonucleotides, which are indispensable tools in diagnostics, therapeutics, and molecular biology research.

Tritylation is a chemical reaction that attaches a trityl group, in this case, the 4,4'-dimethoxytrityl (DMT) group, to a hydroxyl function. nih.gov The reaction mechanism and its optimization are critical for achieving high efficiency and selectivity.

The most common reagent for introducing the DMT group is 4,4'-dimethoxytrityl chloride (DMT-Cl). sigmaaldrich.com This reagent is favored due to the acid-labile nature of the resulting DMT ether, which allows for its easy removal under mild acidic conditions without affecting other parts of the oligonucleotide chain. nih.gov The DMT group's selectivity for the primary 5'-hydroxyl group is a key advantage in nucleoside chemistry. The reaction proceeds through the formation of a highly stable dimethoxytrityl carbocation, which is then attacked by the nucleophilic 5'-hydroxyl group of thymidine.

Table 1: Properties of 4,4'-Dimethoxytrityl Chloride (DMT-Cl)

| Property | Value |

| CAS Number | 40615-36-9 |

| Molecular Formula | C21H19ClO2 |

| Molecular Weight | 338.83 g/mol |

| Appearance | Peach or light pink powder |

| Melting Point | 118 - 126 °C |

| Purity | ≥ 99% (HPLC) |

| Data sourced from multiple chemical suppliers. chemimpex.combiosynth.com |

The efficiency of the tritylation reaction is highly dependent on the reaction conditions. Pyridine (B92270) is a commonly used solvent as it also acts as a base to neutralize the hydrochloric acid byproduct of the reaction. nih.gov Other bases such as triethylamine (B128534) can also be employed. psu.edu The choice of solvent can influence the reaction rate and selectivity. For instance, aprotic polar solvents with low dielectric constants, such as tetrahydrofuran (B95107) (THF) and dioxane, can be effective. researchgate.netut.ac.ir The reaction is typically carried out at room temperature. umich.edu

Table 2: Common Solvent Systems for Tritylation

| Solvent/Base | Role | Reference |

| Pyridine | Solvent and Base | nih.gov |

| Dioxane | Solvent | researchgate.net |

| Triethylamine | Base | psu.edu |

| N,N-Dimethylformamide (DMF) | Solvent | ut.ac.ir |

| This table summarizes common solvents and bases used in the tritylation of nucleosides. |

To accelerate chemical reactions, microwave-assisted synthesis has emerged as a powerful technique. rsc.orgscispace.com This method can significantly reduce reaction times and, in some cases, improve yields compared to conventional heating methods. nih.gov For the synthesis of nucleoside derivatives, microwave irradiation has been shown to be effective, often leading to higher yields in shorter timeframes under solvent-free or optimized solvent conditions. nih.gov While specific research on the microwave-assisted synthesis of 5'-O-(4,4'-Dimethoxytrityl)thymidine is emerging, the principles suggest a promising avenue for process optimization.

A critical aspect of the tritylation of thymidine is the selective protection of the primary 5'-hydroxyl group in the presence of the secondary 3'-hydroxyl group. The steric bulk of the DMT group favors reaction with the less hindered primary hydroxyl. umich.edu By carefully controlling the reaction conditions, such as using a slight excess of DMT-Cl and maintaining room temperature, high regioselectivity for the 5'-position can be achieved. umich.edu This selectivity is fundamental for the subsequent steps in oligonucleotide synthesis, where the 3'-hydroxyl group must remain free for chain extension. biosynth.com

Following the tritylation reaction, the product, 5'-O-(4,4'-Dimethoxytrityl)thymidine, must be purified to remove unreacted starting materials and byproducts. Chromatography-free methods, such as extraction and precipitation, are being developed to provide more economically efficient purification. ajchem-a.com The crude product can be dissolved in a minimal amount of a solvent like diethyl ether and then precipitated by adding an excess of a non-solvent like hexane. ajchem-a.com

The purified compound is then characterized to confirm its identity and purity. Standard analytical techniques include:

Thin-Layer Chromatography (TLC): To monitor the progress of the reaction and the purity of the final product. ajchem-a.com

High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound with high accuracy. thermofisher.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ³¹P NMR are used to elucidate the structure of the molecule and confirm the position of the DMT group. nih.govresearchgate.net

Mass Spectrometry (MS): To confirm the molecular weight of the compound. ajchem-a.com

Table 3: Physicochemical Properties of 5'-O-(4,4'-Dimethoxytrityl)thymidine

| Property | Value |

| CAS Number | 40615-39-2 |

| Molecular Formula | C31H32N2O7 |

| Molecular Weight | 544.60 g/mol |

| Appearance | White to pale cream powder |

| Melting Point | 114-116 °C (subl.) |

| Solubility | Soluble in DMF, DMSO, and Ethanol |

| Data compiled from various scientific and commercial sources. thermofisher.comfishersci.cacaymanchem.comsigmaaldrich.com |

Tritylation Reactions: Mechanism and Optimization

Synthesis of 5'-O-(4,4'-Dimethoxytrityl)thymidine-Derived Phosphoramidites

The conversion of 5'-O-(4,4'-Dimethoxytrityl)thymidine into its phosphoramidite (B1245037) derivative is a cornerstone of automated solid-phase oligonucleotide synthesis. This process involves the phosphitylation of the 3'-hydroxyl group of the protected nucleoside.

Phosphitylation Chemistry and Reagent Selection (e.g., N,N-diisopropylamino phosphoramidites)

Phosphitylation is the reaction that introduces a phosphite (B83602) triester group at the 3'-hydroxyl position of the 5'-O-DMT-thymidine. The most commonly used phosphitylating agents are bis(N,N-diisopropylamino)cyanoethylphosphoramidite or 2-cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite. oup.com These reagents are favored due to the stability of the resulting phosphoramidite and the high coupling efficiencies achieved during oligonucleotide synthesis. The N,N-diisopropylamino group is an excellent leaving group during the coupling reaction when activated by a weak acid. rsc.orgpsu.edu The cyanoethyl group serves as a protecting group for the phosphite, which can be readily removed after synthesis.

The general mechanism involves the reaction of the 3'-hydroxyl group of 5'-O-DMT-thymidine with the phosphitylating reagent in the presence of an activator. acs.org The selection of the phosphitylating reagent is crucial for the efficiency of the subsequent oligonucleotide synthesis. N,N-diisopropylamino phosphoramidites are widely used due to their optimal balance of reactivity and stability. rsc.org

Activators in Phosphoramidite Synthesis (e.g., 1H-tetrazole and alternatives)

Activators are essential catalysts in the synthesis of phosphoramidites and in the subsequent coupling steps of oligonucleotide synthesis. They play a dual role: protonating the diisopropylamino group of the phosphoramidite and acting as a nucleophilic catalyst to facilitate the formation of a highly reactive intermediate. rsc.orgpsu.eduglenresearch.com

1H-Tetrazole has historically been the most common activator. psu.eduglenresearch.com It acts as a weak acid to protonate the phosphoramidite, making it susceptible to nucleophilic attack by the activator itself, which then forms a reactive tetrazolide intermediate. rsc.orgpsu.edu However, 1H-tetrazole has limited solubility in acetonitrile (B52724), the common solvent for oligonucleotide synthesis, and can be explosive under certain conditions. glenresearch.comacs.org

Alternatives to 1H-Tetrazole have been developed to overcome these limitations. These alternatives often exhibit improved solubility, higher activation efficiency, and enhanced safety profiles. Some notable alternatives include:

5-Ethylthio-1H-tetrazole (ETT) and 5-Benzylthio-1H-tetrazole (BTT) : These are more acidic than 1H-tetrazole and are particularly effective for the synthesis of RNA and other sterically demanding oligonucleotides. glenresearch.comresearchgate.net

4,5-Dicyanoimidazole (B129182) (DCI) : DCI is less acidic but more nucleophilic than 1H-tetrazole, leading to faster coupling reactions. oup.comglenresearch.comglenresearch.com It is also highly soluble in acetonitrile. oup.comglenresearch.com

Saccharin/N-methylimidazole : This salt complex has been shown to be an effective activator, proceeding through nucleophilic catalysis. rsc.orgpsu.edu

Table 1: Comparison of Common Activators in Phosphoramidite Synthesis

| Activator | pKa | Key Advantages | Common Applications |

|---|---|---|---|

| 1H-Tetrazole | 4.8 glenresearch.com | Well-established, effective for standard DNA synthesis. psu.eduglenresearch.com | Routine DNA synthesis. glenresearch.com |

| 5-Ethylthio-1H-tetrazole (ETT) | 4.28 | More acidic and soluble than 1H-tetrazole, good for sterically hindered monomers. glenresearch.com | RNA synthesis. glenresearch.com |

| 5-Benzylthio-1H-tetrazole (BTT) | ~4.0 | More acidic than 1H-tetrazole, effective for RNA synthesis. glenresearch.comresearchgate.net | RNA synthesis. glenresearch.com |

| 4,5-Dicyanoimidazole (DCI) | 5.2 oup.comglenresearch.com | Highly soluble, fast coupling rates due to high nucleophilicity. oup.comglenresearch.comglenresearch.com | High-throughput synthesis, long oligonucleotides. glenresearch.com |

Optimization of Reaction Conditions for Phosphoramidite Formation

Optimizing the reaction conditions for the synthesis of 5'-O-(4,4'-Dimethoxytrityl)thymidine-3'-phosphoramidite is crucial for maximizing yield and purity. Key parameters to consider include:

Solvent: Anhydrous acetonitrile is the solvent of choice due to its ability to dissolve the reactants and its compatibility with the subsequent steps of oligonucleotide synthesis. tandfonline.com The presence of water must be minimized as it can lead to hydrolysis of the phosphoramidite. nih.govtandfonline.com

Temperature: The reaction is typically carried out at room temperature. nih.gov

Reaction Time: The reaction time is monitored to ensure complete conversion of the starting material while minimizing the formation of byproducts. A typical reaction time is around 3 hours. oup.com

Stoichiometry of Reagents: The molar ratio of the phosphitylating reagent and the activator to the nucleoside is carefully controlled to drive the reaction to completion and avoid side reactions. An excess of the phosphitylating reagent is often used. oup.com

Work-up and Purification: After the reaction is complete, an aqueous work-up with a mild base, such as sodium bicarbonate, is performed to quench the reaction and remove acidic impurities. oup.com The product is then typically purified by silica (B1680970) gel chromatography to isolate the desired phosphoramidite. nih.gov

Stability and Storage of Phosphoramidite Building Blocks

Phosphoramidite building blocks, including 5'-O-(4,4'-Dimethoxytrityl)thymidine-3'-phosphoramidite, are sensitive to moisture and oxidation. nih.govtandfonline.comentegris.com Proper storage is essential to maintain their integrity and ensure high coupling efficiencies during oligonucleotide synthesis.

Degradation Pathways: The primary degradation pathway for phosphoramidites in solution is hydrolysis, which is catalyzed by acid. tandfonline.comnih.govtandfonline.com This leads to the formation of the corresponding H-phosphonate. tandfonline.comtandfonline.com Another degradation pathway involves the autocatalytic addition of acrylonitrile, a byproduct of the cyanoethyl protecting group removal, leading to the formation of cyanoethyl phosphonoamidates. nih.govtandfonline.com The stability of phosphoramidites in acetonitrile solution generally follows the order: T, dC > dA > dG. nih.govtandfonline.com

Storage Recommendations:

Solid Form: Phosphoramidites are most stable when stored as a dry powder under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C). nih.gov

In Solution: When dissolved in anhydrous acetonitrile for use in automated synthesizers, the solutions should be stored under an inert atmosphere and used within a few days to a week, depending on the specific nucleoside. tandfonline.comnih.gov The use of molecular sieves can help to reduce the water content in the solvent and prolong the stability of the phosphoramidite solution. tandfonline.comnih.gov Adding a small amount of a non-nucleophilic base can also help to neutralize any acidic impurities that may catalyze hydrolysis. tandfonline.comnih.gov

Table 2: Factors Affecting Phosphoramidite Stability

| Factor | Effect on Stability | Mitigation Strategy |

|---|---|---|

| Water | Promotes hydrolysis to H-phosphonate. nih.govtandfonline.comresearchgate.net | Use anhydrous solvents, store under inert gas, use molecular sieves. tandfonline.comnih.gov |

| Acid | Catalyzes hydrolysis. nih.govtandfonline.com | Add a small amount of a non-nucleophilic base. tandfonline.comnih.gov |

| Oxygen | Can lead to oxidation of the phosphite. | Store under an inert atmosphere. |

| Temperature | Higher temperatures accelerate degradation. entegris.com | Store at low temperatures (-20°C). nih.gov |

| Nucleoside Base | Guanine (B1146940) phosphoramidites are particularly susceptible to degradation. nih.govtandfonline.comresearchgate.netnih.gov | Use fresh solutions for dG phosphoramidites. |

Synthesis of 5'-O-(4,4'-Dimethoxytrityl)thymidine-Derived Solid Supports

The first nucleoside in an oligonucleotide sequence is typically attached to a solid support. This allows for the automated, stepwise addition of subsequent nucleotides and simplifies the purification process. biotage.comatdbio.com 5'-O-(4,4'-Dimethoxytrityl)thymidine is a common starting point for the derivatization of these supports.

Derivatization of Controlled Pore Glass (CPG) and Polystyrene

Controlled Pore Glass (CPG) is a rigid, non-swelling support with a defined pore structure, making it ideal for oligonucleotide synthesis. biotage.comwikipedia.org The surface of CPG is typically functionalized with long-chain alkylamine (LCAA) groups. nih.govnih.gov The derivatization process involves several steps:

Succinylation of the Nucleoside: The 3'-hydroxyl group of 5'-O-(4,4'-Dimethoxytrityl)thymidine is reacted with succinic anhydride (B1165640) to form a 3'-O-succinyl hemiester. oup.com

Activation of the Succinate (B1194679): The carboxylic acid group of the succinyl linker is then activated, often using a coupling agent like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (DEC). nih.govnih.govoup.com

Coupling to the Support: The activated nucleoside succinate is then coupled to the amino groups on the LCAA-CPG support. nih.govnih.govoup.com

An alternative, more direct method involves coupling the 5'-O-tritylated nucleoside directly to a pre-activated CPG support, eliminating the need to pre-synthesize the nucleoside-3'-O-succinate. nih.govoup.com

Polystyrene (PS) is another commonly used solid support, particularly for large-scale synthesis due to its higher loading capacity. biotage.comatdbio.com The derivatization of polystyrene supports follows a similar principle to that of CPG, involving the attachment of the 5'-O-(4,4'-Dimethoxytrityl)thymidine via a linker to the functionalized polystyrene beads. atdbio.comglenresearch.com Highly cross-linked polystyrene offers good moisture exclusion properties. biotage.com

The choice of solid support and the loading of the initial nucleoside can influence the efficiency of the synthesis, especially for long oligonucleotides. biotage.comnih.gov Lower loading levels are often preferred for longer sequences to minimize steric hindrance within the pores of the support. nih.govnih.gov

Table 3: Comparison of Solid Supports for Oligonucleotide Synthesis

| Support | Key Properties | Typical Loading Capacity | Common Applications |

|---|---|---|---|

| Controlled Pore Glass (CPG) | Rigid, non-swelling, defined pore size. biotage.comwikipedia.org | 20-100 µmol/g atdbio.comnih.gov | Routine and long oligonucleotide synthesis. biotage.com |

| Polystyrene (PS) | High loading capacity, good moisture exclusion. biotage.comatdbio.com | Up to 350 µmol/g biotage.comatdbio.com | Large-scale synthesis, synthesis of short oligonucleotides. biotage.comatdbio.com |

Linker Chemistry (e.g., Succinyl Linkers)

In the solid-phase synthesis of oligonucleotides, a linker molecule is essential for anchoring the first nucleoside, such as 5'-O-(4,4'-Dimethoxytrityl)thymidine, to the insoluble support. The choice of linker is critical as it must be stable throughout the synthesis cycles and yet allow for efficient cleavage of the completed oligonucleotide from the support under specific conditions.

The most widely utilized linker in standard oligonucleotide synthesis is the succinyl linker. umich.eduumich.edu This is introduced by reacting the free 3'-hydroxyl group of 5'-O-(4,4'-Dimethoxytrityl)thymidine with succinic anhydride, typically in the presence of a base like pyridine or N-methylmorpholine. nih.govoup.com This reaction yields 5'-O-(4,4'-Dimethoxytrityl)thymidine-3'-O-succinate, a hemiester with a terminal carboxylic acid group. nih.gov This carboxyl group is then activated to form a stable amide bond with the amino groups present on the surface of the solid support. umich.edu The resulting succinyl ester linkage is robust enough to withstand the repeated chemical treatments of the synthesis cycles but can be readily cleaved by hydrolysis with aqueous ammonium (B1175870) hydroxide (B78521) during the final deprotection and cleavage step. umich.eduoup.com

While the succinyl linker is prevalent due to its reliability and the ready availability of reagents, research has explored alternative linkers to optimize synthesis efficiency, particularly cleavage time. umich.edu One notable alternative is the hydroquinone-O,O'-diacetic acid linker, often called the 'Q-linker'. umich.eduoup.com The primary advantage of the Q-linker is the significantly faster cleavage of the oligonucleotide from the support. oup.com

Research Findings on Linker Cleavage Rates:

| Linker Type | Support | Cleavage Reagent | Time | Cleavage Efficiency (%) | Reference |

| Succinyl | CPG | NH₄OH | 60 min | ~80 | oup.com |

| Succinyl | Polystyrene | NH₄OH | 60 min | 98 | oup.com |

| Q-linker | CPG | NH₄OH | 2 min | 93 | oup.com |

| Q-linker | CPG | NH₄OH | 3 min | Complete | oup.com |

| Q-linker | Polystyrene | NH₄OH | 5 min | Complete | oup.com |

| Succinyl | CPG | t-butylamine | 60 min | 71 | oup.com |

| Q-linker | CPG | t-butylamine | 5 min | Complete | oup.com |

This table presents a comparison of cleavage efficiencies for Succinyl and Q-linkers under various conditions, highlighting the faster kinetics of the Q-linker.

Attachment of 5'-O-(4,4'-Dimethoxytrityl)thymidine to Solid Supports

The initial step in solid-phase oligonucleotide synthesis is the covalent attachment of the first protected nucleoside, 5'-O-(4,4'-Dimethoxytrityl)thymidine, onto an insoluble matrix. umich.edu The most common solid support for this purpose is Controlled Pore Glass (CPG), which has been functionalized with long-chain alkylamine (LCAA) groups. umich.eduumich.edunih.gov The rigid, non-swelling nature of CPG provides a stable platform for the synthesis, and its defined pore structure facilitates efficient diffusion of reagents. glenresearch.com Other supports like polystyrene (PS) and TentaGel have also been employed. nih.govnih.gov

The attachment chemistry typically involves the formation of an amide bond between the terminal carboxyl group of a linker-derivatized nucleoside, such as 5'-O-(4,4'-Dimethoxytrityl)thymidine-3'-O-succinate, and the primary amino groups of the LCAA-CPG support. umich.edunih.gov This esterification reaction requires activation of the carboxylic acid. A variety of coupling reagents are used for this purpose, most commonly carbodiimides like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (DEC) or 1,3-diisopropylcarbodiimide (DIC), often in the presence of a catalyst or activator such as 4-dimethylaminopyridine (B28879) (DMAP) or N-hydroxybenzotriazole (HOBT). umich.edunih.govgoogle.com The reaction is typically carried out in an anhydrous solvent like pyridine or dimethylformamide (DMF). umich.edunih.gov

Detailed Research Findings on Support Loading:

Factors influencing loading density include:

Reagent Concentration: Increasing the equivalents of the succinylated nucleoside and coupling agents relative to the support's amino groups generally increases loading, up to a saturation point. nih.govgoogle.com

Reaction Time and Solvent: Loading can be accomplished in a few hours to overnight. umich.edunih.gov The choice of solvent can also impact efficiency, with DMF being an effective alternative to the more toxic pyridine. nih.govgoogle.com

Support Properties: The physical properties of the CPG, such as pore size and surface area, are crucial. primetech.co.jp Supports with smaller pore diameters and lower bulk density offer a greater surface area, which can lead to higher loading capacity. primetech.co.jp However, excessively high loading can lead to steric hindrance between growing oligonucleotide chains, reducing coupling efficiency in subsequent synthesis cycles. primetech.co.jp Therefore, an optimal surface area nucleoside loading (SANL) is sought to maximize the yield of the full-length product. primetech.co.jp For longer oligonucleotides, larger pore sizes (e.g., 1000 Å or greater) are preferred to prevent steric issues. nih.gov

| Support Type | Coupling Reagents | Solvent | Nucleoside Equivalents | Time | Loading Achieved (µmol/g) | Reference |

| LCAA-CPG | DEC, DMAP, Triethylamine | Pyridine | 0.2 mmol / 1g CPG | 2-3 hr | 30-40 | umich.edu |

| LCAA-CPG | DEC, DMAP, Triethylamine | Pyridine | 0.2 mmol / 1g CPG | Overnight | up to 60 | umich.edu |

| Succinylated CPG | EDC, DMAP, Triethylamine | DMF | 3 eq | 12-14 hr | 70-80 | nih.gov |

| Succinylated CPG | EDC, DMAP, Triethylamine | DMF | 5 eq | N/A | 60-70 | nih.gov |

| CPG | DIC, HOBT | Acetonitrile/Pyridine | ~0.012 mol / 250g CPG | 2 days | 71.4 | google.com |

| CPG | DIC, HOBT | Acetonitrile/Pyridine | Increased | 2 days | ~120 | google.com |

This table summarizes various reported methods for attaching 5'-O-(4,4'-Dimethoxytrityl)thymidine to CPG supports, detailing the reagents, conditions, and resulting nucleoside loading.

After the initial attachment, any unreacted amino groups on the support are "capped," typically using acetic anhydride, to prevent them from participating in subsequent coupling steps and generating deletion-mutant sequences. nih.govsigmaaldrich.com The successful loading is often quantified by treating a small sample of the support with acid to release the 4,4'-Dimethoxytrityl (DMT) cation, which has a strong absorbance that can be measured spectrophotometrically. umich.edunih.gov

Methodological Applications in Oligonucleotide Synthesis Research

Solid-Phase Oligonucleotide Synthesis Utilizing 5'-O-(4,4'-Dimethoxytrityl)thymidine

Solid-phase synthesis, a technique for which Bruce Merrifield was awarded the Nobel Prize in Chemistry in 1984, allows for the efficient production of oligonucleotides. atdbio.com In this method, the growing oligonucleotide chain is attached to a solid support, typically controlled-pore glass (CPG) or polystyrene, allowing for the easy removal of excess reagents and byproducts by simple washing steps. atdbio.comtwistbioscience.com The synthesis proceeds in a 3' to 5' direction, the opposite of biological DNA synthesis. sigmaaldrich.com 5'-O-(4,4'-Dimethoxytrityl)thymidine, often the first nucleoside, is pre-attached to this solid support. atdbio.com The dimethoxytrityl (DMT) group is a bulky protecting group on the 5'-hydroxyl of the thymidine (B127349), preventing unwanted side reactions. atdbio.comtwistbioscience.com

The phosphoramidite (B1245037) method is a four-step reaction cycle that is repeated to add each subsequent nucleoside to the growing oligonucleotide chain. biosearchtech.com The cycle consists of detritylation, coupling, capping, and oxidation. biosearchtech.comsigmaaldrich.com

The first step in each cycle is the removal of the 5'-DMT protecting group from the support-bound nucleoside to free the 5'-hydroxyl group for the subsequent coupling reaction. sigmaaldrich.combiotage.co.jp This deprotection is a critical step that must be efficient to ensure high yields of the final oligonucleotide. sigmaaldrich.com

The removal of the DMT group is achieved through an acid-catalyzed reaction. biotage.co.jpresearchgate.net The mechanism involves the protonation of the ether oxygen of the DMT group by an acid, followed by the cleavage of the carbon-oxygen bond to release the highly stable and brightly colored dimethoxytrityl cation and the nucleoside with a free 5'-hydroxyl group. sigmaaldrich.combiotage.co.jp

Commonly used reagents for detritylation are solutions of a haloacetic acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA), in an inert solvent like dichloromethane. sigmaaldrich.comresearchgate.net While effective, these strong acids can lead to an undesirable side reaction known as depurination, which is the cleavage of the glycosidic bond in purine (B94841) nucleosides. researchgate.netgoogle.com To mitigate this, milder detritylation conditions have been explored, including the use of lower concentrations of DCA or the addition of a scavenger, like a lower alcohol or 1H-pyrrole, to the detritylation solution. researchgate.netthermofisher.com

| Reagent | Typical Concentration | Solvent | Key Considerations |

| Trichloroacetic Acid (TCA) | 3% | Dichloromethane | Stronger acid, faster detritylation, but higher risk of depurination. sigmaaldrich.comgoogle.com |

| Dichloroacetic Acid (DCA) | 2-3% | Dichloromethane | Weaker acid than TCA, slower detritylation, but reduced risk of depurination. researchgate.netresearchgate.net |

| DCA with Additives | 2% DCA with ~0.1% lower alcohol (e.g., methanol, ethanol) or 0.1-1.0% 1H-pyrrole | Dichloromethane | Additives can act as scavengers for the DMT cation, improving yield and reducing depurination. researchgate.net |

A significant advantage of the DMT group is that its removal can be easily monitored. cytivalifesciences.com.cn The released dimethoxytrityl cation has a strong orange color and a characteristic absorbance maximum at approximately 495-498 nm. sigmaaldrich.comresearchgate.net By measuring the absorbance of the detritylation solution after each cycle, the efficiency of the previous coupling step can be determined. researchgate.netnih.gov A consistent or gradually decreasing absorbance indicates a successful synthesis, while a significant drop suggests a problem with the coupling reaction. researchgate.net This real-time monitoring allows for the assessment of the synthesis quality and can be used to terminate a failing synthesis early, saving time and resources. nih.gov

The rate of depurination is dependent on the strength of the acid, the duration of the acid exposure, and the specific nucleoside. google.com For instance, N6-benzoyl-deoxyadenosine is particularly susceptible to depurination. thermofisher.com Therefore, a careful balance must be struck between achieving complete detritylation and minimizing depurination. google.comnih.gov This is especially critical when synthesizing long oligonucleotides or those containing acid-sensitive modified nucleosides. researchgate.netthermofisher.com Research has focused on optimizing detritylation conditions, such as using milder acids like DCA or reducing the acid exposure time, to improve the fidelity of oligonucleotide synthesis. google.comthermofisher.com

| Acid Condition | Relative Depurination Rate | Impact on Oligonucleotide Integrity |

| 3% Trichloroacetic Acid (TCA) | High | Increased risk of chain cleavage due to depurination, especially for longer oligonucleotides. google.com |

| 3% Dichloroacetic Acid (DCA) | Lower than TCA | Reduced risk of depurination, leading to higher yields of full-length product. google.com |

| 15% Dichloroacetic Acid (DCA) | Intermediate | Faster detritylation than 3% DCA but higher depurination. nih.gov |

Following detritylation and a washing step to remove the acid and the cleaved DMT cation, the next nucleoside phosphoramidite is added to the reaction column. sigmaaldrich.com This incoming monomer is activated by a weak acid, such as 1H-tetrazole or its derivatives like 5-(ethylthio)-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (B129182) (DCI). cytivalifesciences.com.cn The activator protonates the diisopropylamino group of the phosphoramidite, converting it into a good leaving group. biotage.co.jp The now-activated phosphoramidite then reacts with the free 5'-hydroxyl group of the support-bound nucleoside, forming a phosphite (B83602) triester linkage. wikipedia.orgsigmaaldrich.com This reaction is typically very fast and efficient, with coupling efficiencies often exceeding 99%. twistbioscience.com A large excess of the phosphoramidite and activator is used to drive the reaction to completion. sigmaaldrich.com

Phosphoramidite Method: Detailed Reaction Cycle Steps

Capping of Unreacted Hydroxyl Groups

Following the coupling step in solid-phase oligonucleotide synthesis, a crucial "capping" step is implemented to block any unreacted 5'-hydroxyl (5'-OH) groups. biosearchtech.comidtdna.com While the coupling reaction is highly efficient, it is not 100% complete, leaving a small percentage of growing oligonucleotide chains with a free 5'-OH group. biosearchtech.comidtdna.com If these unreacted sites are not blocked, they can participate in the subsequent coupling cycle, leading to the formation of oligonucleotides with internal deletions, known as (n-1) sequences. biosearchtech.comglenresearch.com These deletion mutations are difficult to separate from the full-length product and can compromise the functionality of the final oligonucleotide. biosearchtech.com

The capping process chemically modifies these unreacted 5'-OH groups, rendering them inert to further chain elongation. idtdna.comgoogle.com This is typically achieved by acetylation using a capping solution. biosearchtech.comgoogle.com A common capping mixture consists of acetic anhydride (B1165640) (Cap A) and a catalyst, such as N-methylimidazole (NMeIm) or 4-dimethylaminopyridine (B28879) (DMAP), in a solvent like tetrahydrofuran (B95107) (THF) (Cap B). biosearchtech.comglenresearch.com A weak organic base, like pyridine (B92270) or lutidine, is also included in one of the capping mixtures. glenresearch.com The acetylated 5' end, now an unreactive acetyl ester, will be removed during the final deprotection of the oligonucleotide. biosearchtech.com

The efficiency of the capping step is critical for minimizing the accumulation of deletion sequences. biosearchtech.com Incomplete capping is a major contributor to the generation of n-1 and n-2 deletion impurities. glenresearch.com Research has shown that the choice of catalyst can impact capping efficiency, with DMAP being a highly efficient catalyst, though its use has been linked to potential side reactions. glenresearch.com N-methylimidazole is a commonly used alternative. biosearchtech.comglenresearch.com To further enhance the removal of water, which can negatively affect subsequent reactions, an additional capping step or extra acetonitrile (B52724) washes can be performed after the oxidation step. biosearchtech.com

An alternative to traditional acetic anhydride capping is the use of a phosphoramidite-based capping reagent, such as UniCap, which is a phosphoramidite of diethylene glycol monoethyl ether. glenresearch.com This method has been shown to achieve high capping efficiency, comparable or even superior to standard capping mixtures under certain conditions. glenresearch.com

Oxidation/Sulfurization of Internucleotidic Linkages

After the coupling of a phosphoramidite monomer to the growing oligonucleotide chain, the newly formed internucleotidic linkage is an unstable phosphite triester (P(III)). nih.gov This linkage must be converted to a more stable pentavalent phosphorus species. This is achieved through either an oxidation or a sulfurization step. pharmtech.com

Oxidation:

The standard procedure to create a natural phosphodiester backbone is oxidation. This reaction converts the phosphite triester to a phosphate (B84403) triester (P(V)). nih.gov The most common oxidizing agent is a solution of iodine in the presence of water and a weak base like pyridine or lutidine in a solvent such as tetrahydrofuran (THF). biosearchtech.com The reaction is rapid and efficient. acs.org However, the presence of water in the oxidizing mixture necessitates thorough washing of the solid support with an anhydrous solvent like acetonitrile to prevent water from interfering with the subsequent coupling step. biosearchtech.comacs.org Nonaqueous oxidizing agents, such as (1S)-(+)-(10-camphorsulfonyl)-oxaziridine (CSO), can also be used, which is particularly important when dealing with substrates or modifications sensitive to aqueous iodine. acs.org

Sulfurization:

To create phosphorothioate (B77711) (PS) linkages, where a non-bridging oxygen atom in the phosphate backbone is replaced by a sulfur atom, a sulfurization step is performed instead of oxidation. glenresearch.com Phosphorothioates are a common modification used in therapeutic oligonucleotides to increase their resistance to nuclease degradation.

The sulfurization reaction is carried out using a sulfur-transfer reagent. researchgate.net One of the earliest and simplest reagents is elemental sulfur dissolved in pyridine. glenresearch.comresearchgate.net A widely used and effective sulfurizing agent is 3H-1,2-benzodithiol-3-one 1,1-dioxide, also known as the Beaucage reagent. glenresearch.com Other reagents, such as 3-((dimethylamino-methylidene)amino)-3-oxo-propanenitrile (DDTT), have also been developed and shown to be efficient, particularly for the synthesis of RNA phosphorothioates. glenresearch.com

When synthesizing phosphorothioates, the sulfurization step is typically performed before the capping step. This is because residual capping reagents can interfere with the sulfur-transfer reaction, leading to the undesired formation of phosphate triesters instead of the intended phosphorothioate triesters. In some specialized methods, byproducts generated during the sulfurization step can even be utilized to cap unreacted hydroxyl groups, potentially eliminating the need for a separate capping step. patsnap.com

The introduction of a sulfur atom creates a chiral center at the phosphorus atom, resulting in a mixture of two stereoisomers (Rp and Sp) for each phosphorothioate linkage.

Optimization of Synthesis Parameters for High Efficiency and Yield

Coupling Efficiency and Factors Influencing It

Coupling efficiency is a measure of how effectively the DNA synthesizer adds a new phosphoramidite monomer to the growing oligonucleotide chain in each cycle. 0800072222.tw It is the single most important factor determining the maximum length of an oligonucleotide that can be synthesized and the purity of the final product. glenresearch.com0800072222.tw Even a small decrease in coupling efficiency has a significant cumulative impact on the yield of the full-length oligonucleotide. trilinkbiotech.commetabion.com For instance, with a 99% average coupling efficiency, the theoretical yield of a 30-mer is 75%, but at 98% efficiency, this drops to just 55%. trilinkbiotech.com

Several factors influence coupling efficiency:

Reagent Quality and Dryness: The presence of moisture is a major obstacle to high coupling efficiency. glenresearch.com Water can react with the activated phosphoramidite, preventing it from coupling to the growing chain. glenresearch.com Therefore, using anhydrous acetonitrile (ACN) as the solvent and ensuring all reagents, including the phosphoramidites and activators, are dry is paramount. biosearchtech.comglenresearch.com Extreme humidity can also negatively impact synthesis quality. trilinkbiotech.combiosyn.com

Activator Choice: The activator plays a key role in the coupling reaction. Activators like 1H-tetrazole, 5-(ethylthio)-1H-tetrazole (ETT), and 2,5-dichloro-1H-imidazole (DCI) differ in their acidity and nucleophilicity, which affects coupling times and efficiency. biosearchtech.com DCI, for example, is less acidic but more nucleophilic, allowing for faster coupling. biosearchtech.com

Phosphoramidite Concentration and Excess: Increasing the concentration of the phosphoramidite monomer can enhance coupling efficiency, especially for synthesizing long oligonucleotides. biosearchtech.com

Coupling Time: Adjusting the coupling time can also optimize the reaction. biosearchtech.com

Solid Support: The choice of solid support, such as controlled pore glass (CPG), is critical and should be based on the length, complexity, and scale of the synthesis. biosearchtech.com

Modified Reagents: The incorporation of modified nucleotides can sometimes lead to lower coupling efficiencies, with some modified reagents having efficiencies as low as 90%. trilinkbiotech.combiosyn.com

The following table illustrates the theoretical yield of full-length product based on oligonucleotide length and average coupling efficiency.

Data is illustrative and calculated based on the formula: Yield = (Coupling Efficiency)^(n-1), where n is the oligonucleotide length.

Minimization of Truncated Sequences and Deletion Errors

Errors in oligonucleotide synthesis can lead to the formation of truncated sequences and deletion errors, which compromise the purity and functionality of the final product.

Truncated Sequences: These arise from the failure of a phosphoramidite monomer to couple to the growing oligonucleotide chain. nih.gov To prevent these shorter chains from participating in subsequent synthesis cycles, the unreacted 5'-OH groups are permanently blocked by an acylating agent during the capping step. idtdna.comnih.gov While capping is highly effective, failures in this step can occur, though they are less frequent than coupling failures. nih.gov

Deletion Errors: These are oligonucleotides that are missing one or more internal bases. They are a more significant problem than simple truncations because they are often close in length to the full-length product, making them difficult to remove through purification. biosearchtech.com Deletion errors can arise from several sources:

Incomplete Capping: If an unreacted 5'-OH group is not successfully capped, it can react in a later cycle, leading to a sequence with an internal deletion. biosearchtech.comglenresearch.com This is considered the predominant source of deletion mutations. glenresearch.com

Incomplete Detritylation: Failure to completely remove the 5'-O-DMT protecting group before the coupling step will prevent the addition of the next nucleotide at that position.

Incomplete Oxidation/Sulfurization: If the phosphite triester linkage is not completely oxidized or sulfurized, it can be cleaved during the acidic detritylation step of the next cycle, resulting in a deletion. glenresearch.com

Depurination: The acidic conditions used for detritylation, particularly with stronger acids like trichloroacetic acid (TCA), can lead to the cleavage of the glycosidic bond, especially at adenine (B156593) and guanine (B1146940) residues, creating an abasic site. biosearchtech.comglenresearch.com This can lead to chain cleavage during the final deprotection step. biosearchtech.com Using a milder acid like dichloroacetic acid (DCA) can reduce the risk of depurination, especially for long oligonucleotides. biosearchtech.com

The frequency of deletion errors can be as high as 0.5% per position. nih.gov Purification methods such as high-performance liquid chromatography (HPLC) and polyacrylamide gel electrophoresis (PAGE) can be used to remove a significant portion of these impurities. nih.gov For oligonucleotides synthesized with the DMT group left on (trityl-on), hydrophobic purification cartridges can effectively separate the full-length, DMT-bearing oligonucleotides from the truncated sequences that lack the DMT group. nih.gov

Large-Scale and High-Throughput Oligonucleotide Synthesis

The demand for synthetic oligonucleotides in various fields, from therapeutic applications to genomics research, has driven the development of methods for both large-scale and high-throughput synthesis. acs.orgfrontiersin.org

Automated DNA/RNA Synthesizers and Their Integration

The cornerstone of modern oligonucleotide synthesis is the automated DNA/RNA synthesizer. si.edusantiago-lab.com These instruments automate the repetitive cycle of chemical reactions—detritylation, coupling, capping, and oxidation/sulfurization—required for solid-phase synthesis. pharmtech.comsantiago-lab.com The synthesis is typically performed on a solid support, such as controlled pore glass (CPG), packed into a column through which the various reagents are delivered in a programmed sequence. santiago-lab.combiocompare.com

Automated synthesizers offer several advantages:

Efficiency and Speed: They significantly reduce the manual labor and time required for synthesis. santiago-lab.com

Reproducibility: Automation ensures consistent reaction conditions, leading to more reproducible results.

Scalability: Synthesizers are available in a wide range of scales, from microgram research-scale to multi-kilogram commercial-scale production. pharmtech.comcsbio.com For instance, pilot-scale synthesizers can produce oligonucleotides from 0.2 mmol to 7 mmol, while process-scale systems can handle syntheses from 5 mmol up to 4 mol. csbio.com

Flexibility: Many synthesizers are designed to accommodate the use of modified phosphoramidites and various chemical modifications, such as fluorophores, quenchers, and linkers. idtdna.com

High-Throughput Synthesis:

For applications requiring a large number of different oligonucleotide sequences, such as in gene synthesis, PCR, and DNA microarrays, high-throughput synthesizers have been developed. frontiersin.orgnih.gov These systems increase the parallel synthesis capacity. nih.gov

Multi-well Plate Format: Instead of individual columns, these synthesizers often use 96-, 384-, or even 1536-well plate formats to synthesize hundreds or thousands of different oligonucleotides simultaneously. nih.gov

Microarray-Based Synthesis: This technology allows for the parallel synthesis of hundreds of thousands to millions of unique oligonucleotides on a solid surface, such as a glass slide. frontiersin.org This method has dramatically reduced the cost of producing large pools of oligonucleotides. frontiersin.org

Integration and Software:

Modern synthesizers are typically controlled by sophisticated software that allows for flexible design and management of synthesis protocols. biocompare.com This vertical integration, where the hardware, software, and even the chemical reagents are developed and optimized together, allows for greater control over the entire synthesis process, leading to higher quality products. idtdna.com The data generated during synthesis, such as trityl monitoring which provides an estimate of coupling efficiency, can be used to monitor the performance of the synthesizer and the quality of the synthesis in real-time. biosyn.com

The following table provides an overview of different scales of oligonucleotide synthesis and their typical applications.

Continuous Flow Synthesis (CFS) Protocols

Continuous flow synthesis has emerged as a powerful alternative to traditional batch synthesis for oligonucleotides, offering advantages in terms of automation, reaction time, and process control. In CFS, reagents are continuously pumped through a reactor containing a solid support upon which the oligonucleotide chain is assembled.

5'-O-(4,4'-Dimethoxytrityl)thymidine is a key building block in CFS protocols that utilize phosphoramidite chemistry. The synthesis cycle in a flow system mirrors that of solid-phase synthesis, involving:

Detritylation: An acidic solution is passed through the reactor to remove the DMT group from the support-bound nucleoside, exposing the 5'-hydroxyl group. The lipophilic nature of the DMT group aids in its efficient removal.

Coupling: A solution containing the next phosphoramidite monomer, such as DMT-T 3'-phosphoramidite, and an activator is introduced. The 5'-hydroxyl group of the support-bound chain reacts with the activated phosphoramidite.

Capping: Unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion-mutant sequences.

Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester.

The use of DMT-T in CFS allows for real-time monitoring of the synthesis efficiency. The amount of the orange-colored DMT cation released during the detritylation step can be measured spectrophotometrically, providing an immediate assessment of the coupling yield for each cycle. thermofisher.com

Micro-reactor Array Systems for Parallel Synthesis

Micro-reactor array systems have revolutionized high-throughput oligonucleotide synthesis by enabling the parallel production of thousands of different sequences on a single chip. rsc.orgbit.edu.cnnih.govsemanticscholar.org These systems often employ microfluidic technologies to deliver picoliter-scale volumes of reagents to discrete reaction sites. lcsciences.comlcsciences.com

5'-O-(4,4'-Dimethoxytrityl)thymidine is integral to these miniaturized synthesis platforms, which predominantly rely on phosphoramidite chemistry. nih.govresearchgate.net The synthesis occurs on a micro-scale solid support, such as silica (B1680970) beads, within each micro-reactor. researchgate.net The standard four-step phosphoramidite cycle (detritylation, coupling, capping, and oxidation) is performed in a massively parallel fashion. rsc.orgresearchgate.net

A key innovation in some micro-reactor systems is the use of a photo-generated acid (PGA) for the deprotection step. lcsciences.comlcsciences.comnih.gov A PGA precursor is introduced into the microfluidic chambers, and light is directed to specific reactors to generate acid in a spatially controlled manner, thereby removing the DMT group only from the desired growing chains. lcsciences.comlcsciences.comnih.gov This allows for the synthesis of custom oligonucleotide arrays without the need for physical masks.

The table below summarizes key features of a representative micro-reactor array system. rsc.orgbit.edu.cn

| Feature | Specification |

| Chip Size | 20mm x 20mm |

| Number of Micro-reactors | 100 |

| Synthesized Oligonucleotide Length | 6 monomers |

| Yield per Micro-reactor | ~100 pmol |

This table illustrates the capabilities of a high-throughput oligonucleotide synthesizer utilizing a micro-reactor array. rsc.orgbit.edu.cn

Solution-Phase Oligonucleotide Synthesis Approaches

While solid-phase synthesis is the dominant method for oligonucleotide production, solution-phase synthesis offers potential advantages for large-scale manufacturing, including improved reaction kinetics and reduced reagent consumption. nih.govgoogle.com 5'-O-(4,4'-Dimethoxytrityl)thymidine is a critical component in these approaches.

Block Coupling Phosphotriester Method

The block coupling phosphotriester method involves the synthesis of short, protected oligonucleotide blocks in solution, which are then coupled together to form the final, longer oligonucleotide. This strategy can be more efficient for producing long sequences compared to the stepwise addition of single monomers.

In this method, fully protected oligonucleotide blocks are prepared, often with a 5'-DMT group and a 3'-phosphotriester. For instance, a dimer block could be synthesized using DMT-T as the starting material. After the synthesis of the desired blocks, the 3'-protecting group of one block is removed, and the 5'-DMT group of another is cleaved. The two blocks are then coupled in solution. The phosphotriester approach is advantageous in solution-phase synthesis as it avoids the separate oxidation step required in phosphoramidite chemistry. beilstein-journals.orgnih.gov

Soluble Support Methodologies

Soluble support methodologies aim to combine the benefits of both solid-phase and solution-phase synthesis. beilstein-journals.orgnih.gov In this approach, the growing oligonucleotide chain is attached to a soluble polymer support, such as polyethylene (B3416737) glycol (PEG). nih.govoup.com This allows the synthesis to occur in a homogeneous solution, leading to better reaction kinetics. oup.com After each reaction step, the polymer-supported oligonucleotide is precipitated, allowing for the removal of excess reagents and byproducts. nih.gov

5'-O-(4,4'-Dimethoxytrityl)thymidine is used in the standard phosphoramidite cycle on the soluble support. beilstein-journals.orgnih.gov The first nucleoside, often a derivative of DMT-T, is attached to the soluble support. The chain is then elongated through the sequential steps of detritylation, coupling with a phosphoramidite monomer, capping, and oxidation. The solubility of the support is a critical parameter affecting coupling efficiency and product recovery. acs.org Recent advancements have focused on developing "one-pot" liquid-phase synthesis techniques to reduce the number of precipitation steps required per nucleotide addition. nih.govchemrxiv.org

The table below outlines a comparison of reagents used in a one-pot liquid-phase synthesis protocol. nih.gov

| Step | Reagent | Equivalents (relative to OH groups) |

| Coupling | DMT-dT phosphoramidite | 3 |

| 5-(Ethylthio)-1H-tetrazole (ETT) | 12 | |

| Oxidation | m-Chloroperoxybenzoic acid (mCPBA) | 2.5 (relative to phosphoramidite) |

| Deprotection | Trichloroacetic acid (TCA) | 30 (relative to DMT groups) |

| Triethylsilane (TES) | 25 (relative to DMT groups) |

This table presents the reagents and their relative amounts used in a one-pot liquid-phase DNA synthesis technique. nih.gov

Chemoenzymatic Synthesis of Oligonucleotides Involving 5'-O-(4,4'-Dimethoxytrityl)thymidine Intermediates

Chemoenzymatic approaches combine the flexibility of chemical synthesis with the high specificity and efficiency of enzymatic reactions. In this context, chemically synthesized oligonucleotides containing 5'-O-(4,4'-Dimethoxytrityl)thymidine can be used as substrates for enzymatic manipulations.

Research has shown that the 5'-DMT group is stable under the conditions of the polymerase chain reaction (PCR) and does not inhibit the activity of DNA polymerases. nih.gov This allows for the production of double-stranded DNA (dsDNA) fragments where one or both strands are blocked at the 5'-end with a DMT group. nih.gov These DMT-protected oligonucleotides can be successfully used in the polymerase chain assembly of synthetic genes. nih.gov

However, the bulky DMT group can cause steric hindrance that affects the activity of certain enzymes. For example, 5'-DMT dsDNA cannot be efficiently ligated with 5'-phosphorylated DNA fragments using T4 DNA ligase. nih.gov On the other hand, the 5'-DMT modification does not appear to affect the activity of T5 5',3'-exonuclease. nih.gov This differential enzymatic activity opens up possibilities for specific applications in molecular biology and synthetic gene construction.

Advanced Analytical Characterization and Quality Control in Research

Spectroscopic and Chromatographic Methods for Intermediate and Product Analysis

The quality control of 5'-O-(4,4'-Dimethoxytrityl)thymidine and its subsequent reaction products relies heavily on a combination of high-resolution separation techniques and sensitive detection methods. High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are the cornerstones of analytical assessment in this field, providing detailed insights into the molecular composition of the samples.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment.rsc.orgthermofisher.comresearchgate.netgoogle.comfigshare.com

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of 5'-O-(4,4'-Dimethoxytrityl)thymidine and the oligonucleotides synthesized using it. rsc.orgthermofisher.comresearchgate.netgoogle.comfigshare.com This technique separates components of a mixture based on their differential interactions with a stationary phase and a mobile phase. The purity is typically determined by the relative area of the main peak in the chromatogram, with a purity of ≥98.0% often specified for the starting material. thermofisher.com

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful method for the purification of synthetic oligonucleotides, frequently utilizing a "DMT-on" strategy. dupont.comdiva-portal.org This approach leverages the hydrophobic nature of the 4,4'-Dimethoxytrityl (DMT) protecting group. dupont.com In DMT-on purification, the crude oligonucleotide solution, which contains the desired full-length sequence with the DMT group still attached (DMT-on), as well as shorter "failure" sequences without the DMT group (DMT-off), is loaded onto a reverse-phase column. dupont.comdiva-portal.org

The non-polar stationary phase of the column strongly retains the hydrophobic DMT-on oligonucleotides. dupont.com In contrast, the more polar, uncapped failure sequences (DMT-off) and other hydrophilic impurities have weaker interactions and are washed away with a low concentration of organic solvent in the mobile phase. dupont.com Subsequently, the desired DMT-on product is eluted by increasing the organic solvent concentration in the mobile phase. dupont.com This method provides an effective means of enriching the full-length product. After purification, the DMT group is chemically removed, and the final product can be further analyzed.

Table 1: Key Steps in DMT-on RP-HPLC Purification

| Step | Description | Purpose |

| Loading | The crude synthesis mixture is loaded onto the RP-HPLC column. | To introduce the sample for separation. |

| Washing | A low to moderate concentration of organic solvent is used to elute the column. | To remove DMT-off failure sequences and other hydrophilic impurities. dupont.com |

| Elution | A higher concentration of organic solvent is passed through the column. | To release the purified DMT-on oligonucleotide from the column. dupont.com |

| Detritylation | The collected DMT-on fraction is treated with a mild acid. | To remove the DMT protecting group from the 5'-terminus. |

Ion-Exchange Chromatography (IEC) is another technique employed for the analysis and purification of oligonucleotides. iajps.com This method separates molecules based on their net charge by utilizing a stationary phase with charged functional groups. iajps.com In the context of oligonucleotides, the negatively charged phosphate (B84403) backbone provides the basis for separation. iajps.com

Anion-exchange chromatography, which uses a positively charged stationary phase, is particularly relevant. iajps.com A salt gradient is typically used to elute the oligonucleotides, with shorter molecules (having fewer phosphate groups and thus a lower net negative charge) eluting first at lower salt concentrations. Longer oligonucleotides, with a greater negative charge, interact more strongly with the stationary phase and require higher salt concentrations for elution. IEC is highly effective for separating oligonucleotides based on their length and can resolve sequences that differ by just a single nucleotide. It can also be used to separate other charged molecules, such as nucleotides and amino acids. iajps.com

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS).nih.govresearchgate.netnih.gov

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to confirm the molecular weight of 5'-O-(4,4'-Dimethoxytrityl)thymidine and the resulting oligonucleotides, providing a definitive verification of their identity. Tandem Mass Spectrometry (MS/MS) goes a step further by enabling the fragmentation of selected ions to elucidate their structure and sequence. nih.govnih.gov

Tandem mass spectrometry (MS/MS) is crucial for obtaining detailed structural and sequence information of oligonucleotides. nih.govnih.gov In an MS/MS experiment, a specific precursor ion (the intact oligonucleotide) is selected and then subjected to fragmentation through collision with an inert gas. This process, known as collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD), breaks the covalent bonds within the oligonucleotide in a predictable manner. nih.govnih.gov

The resulting fragment ions are then analyzed by the mass spectrometer, producing a fragmentation spectrum. The mass differences between the peaks in this spectrum correspond to specific nucleotide units, allowing for the direct reading of the oligonucleotide sequence. The fragmentation pattern can also reveal the presence and location of any modifications to the nucleobases or the phosphate backbone. For thymidine-rich oligonucleotides, which can be challenging to sequence, HCD has been shown to be superior to CID in providing higher sequence coverage and more intense sequence-defining fragment ions. nih.govnih.gov

During the synthesis of oligonucleotides, the acidic removal of the DMT protecting group generates 4,4'-dimethoxytrityl alcohol (DMT-OH) as a byproduct. researchgate.netrsc.org It is important to monitor and quantify the levels of residual DMT-OH in the final product as it is considered an impurity. A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the trace analysis of DMT-OH. researchgate.netrsc.orgrsc.org

This method often employs multiple reaction monitoring (MRM), where a specific precursor ion of DMT-OH is selected and fragmented, and then one or more of its specific product ions are monitored. This highly selective technique allows for accurate quantification of DMT-OH even at very low levels in complex matrices like oligonucleotide drug substances. researchgate.netrsc.org The method can be validated for linearity, accuracy, and precision to ensure reliable results. rsc.org

Table 2: Performance of LC-MS/MS (MRM) for DMT-OH Trace Analysis

| Parameter | Result |

| Linearity (R²) | 0.997 (from 0.5 to 64 ng/mL) rsc.org |

| Accuracy (Recoveries) | 75–90% with ≤ 2% RSD rsc.org |

| Repeatability | <5% RSD rsc.org |

| Limit of Quantification (LOQ) | 1.6 ng/mL rsc.org |

This data demonstrates the suitability of the LC-MS/MS MRM method for the quality control of oligonucleotide intermediates and final products, ensuring minimal levels of process-related impurities like DMT-OH. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of 5'-O-(4,4'-Dimethoxytrityl)thymidine. Both ¹H and ¹³C NMR provide detailed information about the molecular structure, confirming the presence and connectivity of all its constituent parts.